5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride 5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1420985-48-3
VCID: VC11701835
InChI: InChI=1S/C8H11ClN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
SMILES: C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl
Molecular Formula: C8H12Cl2N4
Molecular Weight: 235.11 g/mol

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride

CAS No.: 1420985-48-3

Cat. No.: VC11701835

Molecular Formula: C8H12Cl2N4

Molecular Weight: 235.11 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride - 1420985-48-3

Specification

CAS No. 1420985-48-3
Molecular Formula C8H12Cl2N4
Molecular Weight 235.11 g/mol
IUPAC Name 5-chloro-2-piperazin-1-ylpyrimidine;hydrochloride
Standard InChI InChI=1S/C8H11ClN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Standard InChI Key YZRUSDZSNBSXBW-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl
Canonical SMILES C1CN(CCN1)C2=NC=C(C=N2)Cl.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular structure of 5-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride consists of a pyrimidine ring system (a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions) substituted with a chlorine atom at the 5-position and a piperazine group at the 2-position. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is protonated under physiological conditions, enhancing water solubility when formulated as a hydrochloride salt.

Key structural features include:

  • Chlorine’s electronic effects: The electron-withdrawing chlorine atom at position 5 polarizes the pyrimidine ring, increasing electrophilicity at adjacent positions and influencing binding interactions with target proteins .

  • Piperazine’s conformational flexibility: The piperazine group adopts chair and boat conformations, enabling adaptive binding to enzyme active sites or receptor pockets. Its secondary amines participate in hydrogen bonding and ionic interactions .

Table 1: Structural Comparison with Analogous Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Biological Targets
5-Chloro-2-(piperazin-1-yl)pyrimidine HCl5-Cl, 2-piperazine263.13Sirtuins, PI3Kδ
4-Chloro-2-(piperazin-1-yl)pyrimidine HCl4-Cl, 2-piperazine263.13Sirtuins
5-Chloro-2-(piperidin-1-yl)pyridine5-Cl, 2-piperidine198.68Sigma-1 receptor

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-chloro-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and piperazine. The process proceeds as follows:

  • Substitution at position 2: Piperazine reacts with 2,5-dichloropyrimidine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux conditions. The reaction is catalyzed by a base such as potassium carbonate, which deprotonates piperazine to enhance nucleophilicity.

  • Isolation of the intermediate: The 5-chloro-2-(piperazin-1-yl)pyrimidine intermediate is precipitated and purified via recrystallization.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.

Reaction Scheme:

2,5-Dichloropyrimidine+PiperazineBaseΔ5-Chloro-2-(piperazin-1-yl)pyrimidineHClHydrochloride Salt\text{2,5-Dichloropyrimidine} + \text{Piperazine} \xrightarrow[\text{Base}]{\Delta} \text{5-Chloro-2-(piperazin-1-yl)pyrimidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and reduce byproducts. Key parameters include:

  • Temperature control: Maintained at 80–100°C to balance reaction rate and selectivity.

  • Solvent selection: Acetonitrile is preferred for its high dielectric constant and compatibility with piperazine.

Physicochemical Properties

Physical Characteristics

  • Melting point: Estimated at 210–215°C (decomposition observed above 220°C).

  • Solubility: Freely soluble in water (>50 mg/mL) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol .

  • Crystalline structure: Monoclinic crystals with hydrogen-bonded networks between the pyrimidine nitrogen atoms and chloride ions .

Mechanism of Action

Sirtuin Inhibition

5-Chloro-2-(piperazin-1-yl)pyrimidine hydrochloride acts as a competitive inhibitor of sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in epigenetic regulation. The chlorine atom and pyrimidine ring mimic the nicotinamide group of NAD+, binding to the enzyme’s catalytic pocket and blocking substrate access.

Key evidence:

  • Analogous 4-chloro derivatives exhibit IC₅₀ values of 1.2–3.8 µM against SIRT1.

  • Molecular docking studies predict stronger binding affinity for the 5-chloro isomer due to improved van der Waals interactions .

PI3Kδ Modulation

The compound shows partial inhibition of PI3Kδ, a kinase critical in immune cell signaling. Piperazine’s nitrogen atoms coordinate with Asp912 and Lys779 in the ATP-binding site, reducing kinase activity by 40–60% at 10 µM .

Comparative Analysis with Structural Analogs

Piperazine vs. Piperidine Derivatives

Replacing piperazine with piperidine (as in 5-chloro-2-(piperidin-1-yl)pyridine) reduces solubility by 30% but improves blood-brain barrier permeability, highlighting trade-offs in drug design .

Chlorine Positional Isomerism

The 5-chloro isomer exhibits 1.5-fold greater SIRT1 inhibition than the 4-chloro analog, attributed to enhanced hydrophobic interactions with Phe273 and Trp222 in the enzyme’s active site.

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